molecular formula C20H14F3N5O2S B11002078 N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B11002078
M. Wt: 445.4 g/mol
InChI Key: ODMRHJCUBGRTTR-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a trifluoromethyl group, a triazolopyridazine ring, and a phenoxyphenyl moiety, making it a subject of study in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. . The final step involves coupling the triazolopyridazine intermediate with the phenoxyphenyl acetamide moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the triazolopyridazine ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenoxyphenyl or triazolopyridazine rings.

Scientific Research Applications

N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group and triazolopyridazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C20H14F3N5O2S

Molecular Weight

445.4 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H14F3N5O2S/c21-20(22,23)19-26-25-16-10-11-18(27-28(16)19)31-12-17(29)24-13-6-8-15(9-7-13)30-14-4-2-1-3-5-14/h1-11H,12H2,(H,24,29)

InChI Key

ODMRHJCUBGRTTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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